what are the properties of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-
what are the properties of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-
An In-depth Technical Guide on [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-
A Scoping Report on a Novel Compound: Theoretical Properties and Proposed Research Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary:
This document serves as a preliminary technical guide on the properties of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-. A comprehensive search of the current scientific literature and chemical databases has revealed that this specific molecule is a novel compound for which no experimental data has been published. Therefore, this guide deviates from a standard whitepaper format. Instead, it provides a theoretical framework for understanding the compound's potential properties based on established chemical principles and data from structurally related analogues. We will discuss predicted physicochemical properties, propose a viable synthetic route and characterization workflow, and explore potential biological activities based on structure-activity relationships of similar scaffolds. This report is intended to serve as a foundational document for researchers interested in the synthesis and evaluation of this new chemical entity.
Introduction: The Data Gap and the Isomeric Landscape
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The addition of hydroxyl and carboxylic acid functional groups can impart a range of properties, from antioxidant capabilities to specific receptor interactions.[2] The requested compound, [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, represents a unique substitution pattern that has not been previously described in the literature.
Our extensive search has confirmed the absence of experimental data for this molecule. To provide context, the following table summarizes key properties of closely related, documented isomers. This highlights the specific nature of the target compound and the current knowledge gap.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Published Data |
| [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- | N/A | C13H10O3 | 214.22 | No data available |
| 4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid | 53197-57-2 | C13H10O4 | 230.22 | Basic property data available.[3][4][5] |
| 4'-Hydroxy[1,1'-biphenyl]-2-carboxylic acid | 67526-82-3 | C13H10O3 | 214.22 | Melting point and identifiers available.[1] |
| 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | 106593-48-0 | C13H10O3 | 214.22 | Available for purchase as a rare chemical. |
| 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 41738-72-1 | C14H10O6 | 274.22 | Computed properties and identifiers available.[6] |
Theoretical Physicochemical Properties and Structure-Activity Insights
In the absence of experimental data, we can predict certain properties based on the compound's functional groups: a carboxylic acid, a biphenyl core, and two phenolic hydroxyls.
2.1. Predicted Physicochemical Properties
The combination of a lipophilic biphenyl core with polar carboxylic acid and hydroxyl groups suggests an amphiphilic character.
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Solubility: The carboxylic acid group is ionizable, which should enhance aqueous solubility at physiological pH.[7] However, the biphenyl core is hydrophobic. Overall, moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited solubility in water is expected, a common trait for many carboxylic acids.[8]
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Acidity (pKa): The carboxylic acid proton will be the most acidic, with an estimated pKa typical for benzoic acid derivatives (around 4-5). The phenolic protons will be less acidic, with pKa values likely in the range of 9-10.
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Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key determinant of pharmacokinetic behavior.[9] The presence of two hydroxyl groups will decrease the LogP compared to the parent [1,1'-biphenyl]-4-carboxylic acid (which has a calculated XLogP3 of 3.5).[10]
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Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-OH, -COOH) and acceptors (C=O, -OH), suggesting it can participate in strong intermolecular interactions, which would predict a relatively high melting point for a molecule of its size.
2.2. Structure-Activity Relationship (SAR) Insights
While no biological data exists for the target compound, we can infer potential activities from related structures.
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Antioxidant Potential: Dihydroxy- and trihydroxy-phenolic acids are known radical scavengers. The ability of the 2',6'-dihydroxy arrangement to chelate metals or stabilize radical species could impart significant antioxidant activity. The number and position of hydroxyl groups strongly influence antioxidant capacity.[2][11][12] Biphenyl derivatives, in general, have been investigated as promising antioxidant scaffolds.
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Enzyme Inhibition: The carboxylic acid moiety is a common feature in the pharmacophores of many drugs, often acting as a bioisostere or directly interacting with active sites of enzymes like dihydroorotate dehydrogenase or serving as a key binding group for urate transporters.[9][13]
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General Biological Activity: Biphenyl derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. The specific substitution pattern of our target compound would determine its unique biological profile.
Proposed Synthetic and Analytical Workflow
A logical and robust approach to synthesizing and validating the structure of [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- is crucial for any future research.
3.1. Hypothetical Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most direct and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a logical, though untested, synthetic pathway.
Step-by-Step Methodology:
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Reactant Preparation:
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Aryl Boronic Ester: Begin with 2,6-dihydroxyphenol. Protect the hydroxyl groups using a suitable protecting group (e.g., methoxymethyl ether (MOM) or tert-Butyldimethylsilyl (TBDMS)) to prevent interference with the subsequent borylation and coupling steps. Convert the protected 2,6-dihydroxyphenol to its corresponding boronic acid or pinacol ester.
-
Aryl Halide: Start with methyl 4-bromobenzoate. The ester group is less reactive than the free carboxylic acid under Suzuki coupling conditions.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the protected 2,6-dihydroxy-aryl boronic ester and methyl 4-bromobenzoate in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Deprotection and Saponification:
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Following a successful coupling, perform a workup to isolate the protected biphenyl ester.
-
In a single or two-step process, remove the hydroxyl protecting groups (e.g., with acid for MOM/TBDMS groups) and saponify the methyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidic workup.
-
-
Purification:
-
Purify the final product, [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy-, using column chromatography or recrystallization to obtain the analytically pure compound.
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3.2. Proposed Analytical Characterization
Once synthesized, the compound's identity and purity must be rigorously confirmed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the substitution pattern of the aromatic rings and the presence of hydroxyl and carboxylic acid protons. The spectrum for the related [1,1'-Biphenyl]-4-carboxylic acid shows characteristic multiplets for the aromatic protons.[14]
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¹³C NMR: Would confirm the total number of unique carbons and the presence of the carbonyl carbon from the carboxylic acid, which typically appears in the 160-180 ppm region.[15]
-
-
Mass Spectrometry (MS):
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the O-H stretch of the hydroxyl groups and the carboxylic acid (broad peak ~2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (~1700 cm⁻¹).[10]
-
3.3. Workflow Visualization
The following diagram illustrates the proposed synthetic and analytical pathway.
Caption: Proposed workflow for synthesis and characterization.
Conclusion and Future Directions
While [1,1'-biphenyl]-4-carboxylic acid, 2',6'-dihydroxy- is a novel molecule with no currently available experimental data, its structure suggests a high potential for interesting chemical and biological properties. This report provides a theoretical foundation, including predicted properties and a robust synthetic and analytical plan, to guide future research.
We propose the synthesis of this compound via the outlined Suzuki-Miyaura coupling route, followed by rigorous characterization. Subsequent studies should focus on evaluating its antioxidant capacity, screening for activity against relevant enzymatic targets, and exploring its potential as a scaffold in drug discovery programs.
Given the complete absence of data, we also recommend that researchers consider a parallel investigation into a more thoroughly documented isomer, such as 4,4'-Dihydroxy-[1,1'-biphenyl]-2-carboxylic acid , to establish baseline data and comparative benchmarks for this class of compounds.
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